
Eliglustat tartrate
Descripción general
Descripción
Eliglustat Tartrato, comercializado bajo la marca Cerdelga, es un medicamento utilizado para el tratamiento de la enfermedad de Gaucher tipo 1. Este compuesto fue descubierto en la Universidad de Michigan y desarrollado por Genzyme Corp. Fue aprobado por la FDA en agosto de 2014. Eliglustat Tartrato funciona como un inhibidor de la glucosilceramida sintasa, reduciendo la acumulación de glucosilceramida en pacientes con enfermedad de Gaucher .
Métodos De Preparación
La preparación de Eliglustat Tartrato implica varias rutas sintéticas y condiciones de reacción. Un método involucra la reacción de aminoetanol con hidróxido de sodio acuoso, seguida de acoplamiento con éster de palmitato N-hidroxisuccinimida para producir la base libre de Eliglustat. Esta se convierte luego en la sal de tartrato al reaccionar con ácido L-tartárico . Otro método implica la reacción de la sal de Eliglustat di-p-toluoil-D-tartrato con una base adecuada en presencia de un solvente para proporcionar la base libre, que luego se convierte en la sal de tartrato .
Análisis De Reacciones Químicas
Eliglustat Tartrato experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen hidróxido de sodio, éster de palmitato N-hidroxisuccinimida y ácido L-tartárico. Los principales productos formados a partir de estas reacciones incluyen la base libre de Eliglustat y su sal de tartrato .
Aplicaciones Científicas De Investigación
Eliglustat Tartrato tiene una amplia gama de aplicaciones de investigación científica. En medicina, se utiliza principalmente para el tratamiento de la enfermedad de Gaucher tipo 1. Actúa como una terapia de reducción de sustrato al inhibir la glucosilceramida sintasa, reduciendo así la acumulación de glucosilceramida en los pacientes . En química, Eliglustat Tartrato se utiliza como un compuesto modelo para estudiar los inhibidores de la glucosilceramida sintasa. En biología, se utiliza para estudiar los efectos de la acumulación de glucosilceramida en las funciones celulares .
Mecanismo De Acción
Eliglustat Tartrato ejerce sus efectos al inhibir selectivamente la glucosilceramida sintasa, la enzima responsable de la síntesis de glucosilceramida. Al inhibir esta enzima, Eliglustat Tartrato reduce la tasa de síntesis de glucosilceramida, evitando así su acumulación en pacientes con enfermedad de Gaucher tipo 1. Esta reducción en los niveles de glucosilceramida alivia las manifestaciones clínicas de la enfermedad .
Comparación Con Compuestos Similares
Eliglustat Tartrato es único entre los inhibidores de la glucosilceramida sintasa debido a su alta selectividad y potencia. Compuestos similares incluyen miglustat e imiglucerasa, que también se utilizan para el tratamiento de la enfermedad de Gaucher. Eliglustat Tartrato ofrece la ventaja de la administración oral y un perfil de seguridad favorable en comparación con estos otros tratamientos .
Propiedades
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H36N2O4.C4H6O6/c2*1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h2*10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t2*19-,23-;1-,2-/m111/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBARPMUNHKBIQ-VTHUDJRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H78N4O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239166 | |
| Record name | Eliglustat tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928659-70-5 | |
| Record name | Eliglustat tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928659705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eliglustat tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELIGLUSTAT TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0493335P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




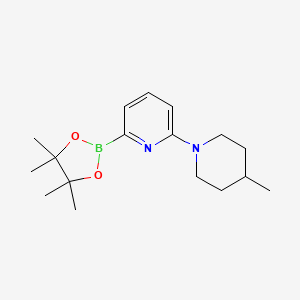
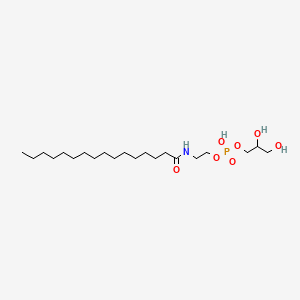
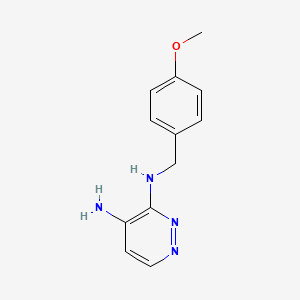
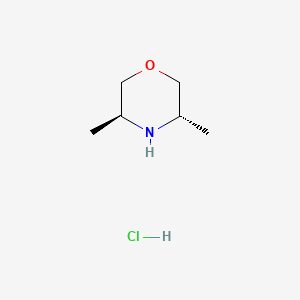

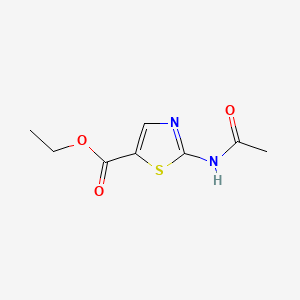

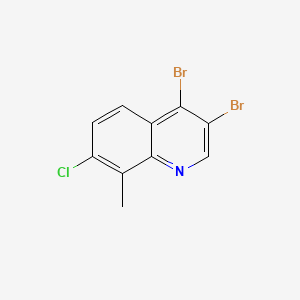
![3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B597489.png)

![1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B597492.png)

